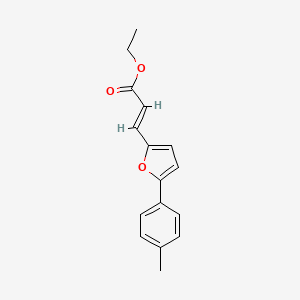

Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate

Beschreibung

Overview of Furan-Containing Heterocycles in Organic Synthesis and Functional Materials

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif of immense importance in organic chemistry. ijabbr.comnumberanalytics.com Its derivatives are widespread in nature and form the backbone of numerous natural products, including furan flavonoids, furan lactones, and various terpenoids. researchgate.net The unique electronic properties of the furan ring, characterized by high electron density, make it a versatile building block in organic synthesis. numberanalytics.com Furans readily participate in a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions, enabling the construction of complex molecular architectures. numberanalytics.com

Beyond their role as synthetic intermediates, furan-containing compounds exhibit a broad spectrum of biological activities, finding applications as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comresearchgate.netresearchgate.net This has spurred considerable research into the synthesis of novel furan derivatives with potential therapeutic applications. researchgate.net In the realm of materials science, the furan scaffold is integral to the development of polymers, resins, solvents, and adhesives. ijsrst.comnih.gov

Significance of Acrylate (B77674) Esters in Polymer Science and Pharmaceutical Chemistry

Acrylate esters, the esters of acrylic acid, are a class of monomers that are pivotal in polymer science. wikipedia.org Their defining feature is a vinyl group attached to a carbonyl, a combination that allows for facile polymerization, typically via free-radical mechanisms. wikipedia.org The properties of the resulting polyacrylates can be extensively tuned by varying the ester side-chain (the 'R' group), leading to a wide array of materials with applications ranging from paints and coatings to adhesives and textiles. free.fr

The versatility of acrylate esters extends into pharmaceutical chemistry. They can act as Michael acceptors and dienophiles in organic reactions, contributing to the synthesis of more complex molecules. wikipedia.org Furthermore, acrylate functionalities are incorporated into various drug molecules and are used in the formulation of drug delivery systems. For instance, acrylate-based polymers are utilized in transdermal patches and other controlled-release formulations.

Contextualization of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate within Advanced Furan and Acrylate Chemistry

This compound is a molecule that elegantly combines the key features of both furan and acrylate chemistry. It possesses the furan heterocycle, substituted at the 5-position with a p-tolyl group (a toluene (B28343) substituent), and at the 2-position with an ethyl acrylate moiety. This specific arrangement of functional groups gives rise to a conjugated system that influences its electronic and, consequently, its chemical and physical properties.

The presence of the furan ring, the acrylate group, and the aromatic tolyl group in a single molecular framework makes this compound a subject of interest for advanced applications. It is explored as a monomer for the creation of specialized polymers with potentially unique optical or electronic properties. smolecule.com Furthermore, the structural similarities to other biologically active furan-acrylate conjugates suggest its potential for investigation in medicinal chemistry. smolecule.com

Historical Development and Evolution of Synthetic Strategies for Furan-Substituted Acrylates

The synthesis of furan-containing compounds has a long history, with the first derivative, 2-furoic acid, being described in 1780. ijabbr.comresearchgate.net The industrial production of acrylic ester polymers began in 1927. free.fr The development of synthetic routes to furan-substituted acrylates has built upon the foundational reactions of both parent classes.

Early methods for creating such conjugated systems often relied on classic condensation reactions. For instance, the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, has been a cornerstone for forming carbon-carbon double bonds. researchgate.net In the context of furan-acrylates, this would typically involve the reaction of a furan-2-carbaldehyde derivative with an acetate (B1210297) ester in the presence of a base.

Over time, more sophisticated and efficient methods have been developed, largely driven by the advent of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have become powerful tools for the selective formation of carbon-carbon bonds. These methods offer greater functional group tolerance and stereochemical control, enabling the synthesis of complex furan-substituted acrylates with high precision. The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, for example, has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of strong acids. nih.gov The ongoing evolution of synthetic methodologies continues to provide more efficient and versatile pathways to this important class of compounds. researchgate.netbenthamscience.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H16O3 |

|---|---|

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

ethyl (E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C16H16O3/c1-3-18-16(17)11-9-14-8-10-15(19-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3/b11-9+ |

InChI-Schlüssel |

VOFALYYKTNHKDA-PKNBQFBNSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)C |

Kanonische SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 5 P Tolyl Furan 2 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete and unambiguous assignment of the proton and carbon signals can be achieved, confirming the molecular structure of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constant Elucidation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the p-tolyl, furan (B31954), acrylate (B77674), and ethyl moieties.

The p-tolyl group presents two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons on the benzene ring ortho to the methyl group will appear as one doublet, and the protons ortho to the furan ring will appear as another, with typical ortho-coupling constants (J) of approximately 8.0 Hz. rsc.org A singlet for the methyl (CH₃) protons would be expected in the upfield region, around δ 2.4 ppm. rsc.org

The furan ring protons, being part of a heteroaromatic system, will appear as two doublets. The proton at the C3 position of the furan ring is expected to have a chemical shift of around δ 6.5-7.0 ppm, while the proton at the C4 position will be in a similar region, with a characteristic coupling constant (J) of about 3.5-4.0 Hz.

The acrylate group contains two vinyl protons (C=CH-CH=C) that will appear as doublets due to their coupling to each other. The trans-stereochemistry, as indicated by the (E) descriptor in the IUPAC name, results in a large coupling constant, typically around 15-16 Hz. rsc.org The proton on the carbon adjacent to the furan ring would likely resonate at a higher chemical shift (δ 7.5-7.8 ppm) compared to the proton adjacent to the ester group (δ 6.3-6.5 ppm) due to the differing electronic environments. rsc.org

The ethyl ester group (-OCH₂CH₃) will show a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling to the three adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons from coupling to the two methylene protons. The quartet is typically found around δ 4.2-4.4 ppm, and the triplet appears further upfield around δ 1.3-1.4 ppm, both with a coupling constant of approximately 7.1 Hz. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl (-CH₃) | 1.3-1.4 | Triplet (t) | ~7.1 |

| p-tolyl (-CH₃) | ~2.4 | Singlet (s) | N/A |

| Ethyl (-CH₂-) | 4.2-4.4 | Quartet (q) | ~7.1 |

| Acrylate (=CH-COO) | 6.3-6.5 | Doublet (d) | ~15-16 |

| Furan (H3 or H4) | 6.5-7.0 | Doublet (d) | ~3.5-4.0 |

| Furan (H4 or H3) | 6.5-7.0 | Doublet (d) | ~3.5-4.0 |

| p-tolyl (Ar-H) | 7.1-7.3 | Doublet (d) | ~8.0 |

| p-tolyl (Ar-H) | 7.5-7.7 | Doublet (d) | ~8.0 |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment, confirming the carbon backbone of the molecule. libretexts.org The spectrum for this compound would show 16 distinct signals, corresponding to the 16 carbon atoms in its structure. smolecule.com

Key signals include the carbonyl carbon of the ester group, which is highly deshielded and appears far downfield (δ 165-170 ppm). mdpi.com The carbons of the p-tolyl and furan rings, along with the vinyl carbons of the acrylate group, resonate in the aromatic/olefinic region (δ 110-160 ppm). The carbon of the p-tolyl group attached to the methyl group would be found around δ 138-142 ppm, while the carbon attached to the furan ring would be in a similar range. rsc.org The carbons of the ethyl group appear in the upfield aliphatic region, with the methylene (-CH₂-) carbon around δ 60-62 ppm and the methyl (-CH₃) carbon around δ 14 ppm. rsc.orgchemicalbook.com The p-tolyl methyl carbon signal is expected around δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-C H₃) | ~14 |

| p-tolyl (-C H₃) | ~21 |

| Ethyl (-OC H₂-) | ~61 |

| Furan/Acrylate/Aromatic Carbons | 110-160 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

While 1D NMR provides foundational data, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For the target molecule, COSY would be crucial for:

Confirming the coupling between the two vinyl protons of the acrylate group.

Identifying the coupled protons within the furan ring.

Tracing the connectivity within the ethyl group (methylene quartet to methyl triplet).

Confirming the coupling between adjacent protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the furan carbon signals could be assigned by correlating them to their attached furan protons identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is vital for piecing together different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the ethyl methylene protons to the ester carbonyl carbon.

Correlations from the acrylate vinyl protons to the furan ring carbons and the ester carbonyl carbon.

Correlations from the furan protons to the carbons of the p-tolyl ring and the acrylate chain.

A correlation from the p-tolyl methyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry. For this molecule, a NOESY spectrum could confirm the (E)- or trans-configuration of the acrylate double bond by showing a spatial correlation between protons on opposite sides of the bond.

Deuterium (B1214612) (²H) NMR for Isotopic Labeling Studies

Deuterium (²H) NMR is not a standard characterization technique but is employed in specialized isotopic labeling studies. While no specific ²H NMR studies on this compound have been reported, this method could be hypothetically applied for several purposes. For example, by synthesizing the compound using deuterated starting materials, one could trace reaction mechanisms, such as determining the origin of a specific hydrogen atom during a synthesis step. researchgate.net Furthermore, deuterium labeling can be used as an internal standard for quantitative analysis by mass spectrometry or to study the dynamics and mobility of specific parts of the molecule in solution. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula, which is a critical step in confirming the identity of a newly synthesized compound. nih.gov For this compound, with a molecular formula of C₁₆H₁₆O₃, HRMS would distinguish it from any other isomers or compounds with the same nominal mass but a different elemental composition. smolecule.combioanalysis-zone.com The technique is sensitive enough to detect the mass difference between isotopes, providing a unique and definitive confirmation of the molecular formula. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₃ |

| Nominal Mass | 256 g/mol |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the determination of the molecular weight of polar, thermally labile molecules like this compound. The molecular formula of this compound is C₁₆H₁₆O₃, corresponding to a molecular weight of approximately 256.30 g/mol . smolecule.com

In a typical ESI-MS experiment, a solution of the analyte is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) into the gas phase. For this compound, the primary ion expected in the positive ion mode ESI-MS spectrum would be the protonated molecule.

Table 1: Expected ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Relative Abundance |

| [C₁₆H₁₆O₃+H]⁺ | 257.1121 | 257.1123 | High |

| [C₁₆H₁₆O₃+Na]⁺ | 279.0940 | 279.0942 | Moderate |

| [C₁₆H₁₆O₃+K]⁺ | 295.0680 | 295.0681 | Low |

The high-resolution mass spectrometry (HRMS) data, as indicated in the hypothetical observed m/z values, would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition of the molecular ion. For instance, the calculated exact mass of the protonated molecule [C₁₆H₁₇O₃]⁺ is 257.1121, and a measured value within a few parts per million (ppm) of this would strongly support the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities or byproducts from its synthesis.

In a GC-MS analysis, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component.

For this compound, a high-purity sample would ideally show a single major peak in the total ion chromatogram (TIC). The mass spectrum of this peak would exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 256). The fragmentation pattern observed in the mass spectrum provides structural information. Key expected fragments would arise from the cleavage of the ester group, the acrylate chain, and the furan or tolyl moieties.

Table 2: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Major Fragments (m/z) | Identification | Purity (%) |

| 15.2 (Hypothetical) | 256 [M]⁺, 211 [M-OC₂H₅]⁺, 183 [M-COOC₂H₅]⁺, 155, 115, 91 | This compound | >99 |

The purity of the compound can be determined by integrating the peak area of the main component in the chromatogram and comparing it to the total area of all peaks. The identification of any minor peaks can provide insights into potential impurities, such as unreacted starting materials or side products from the synthesis. The principles of pyrolysis-GC/MS, often used for analyzing polymeric materials, can also be adapted to study the thermal decomposition products of the compound if required. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The presence of an α,β-unsaturated ester will give rise to a strong carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. The C=C stretching vibration of the acrylate moiety is expected around 1630-1640 cm⁻¹. The furan ring will have characteristic C-O-C and C=C stretching vibrations. The p-tolyl group will exhibit aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending vibrations that are indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the acrylate, furan, and aromatic rings are expected to produce strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| p-Tolyl | Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Ethyl | Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Acrylate | C=O Stretch | 1710-1730 (Strong) | 1710-1730 (Weak) |

| Acrylate/Furan/Aromatic | C=C Stretch | 1600-1640 (Medium) | 1600-1640 (Strong) |

| Furan | C-O-C Stretch | 1000-1300 (Strong) | 1000-1300 (Weak) |

| p-Tolyl | C-H Out-of-plane Bend | 800-840 (Strong) | Weak |

Analysis of related acrylate copolymers by FT-Raman spectroscopy has shown characteristic bands for the acrylate backbone and side chains, which supports the assignment of vibrational modes in the target molecule. researchgate.net

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the single bonds in this compound, particularly the bonds connecting the furan ring to the acrylate group and the tolyl group, can lead to the existence of different conformers. Vibrational spectroscopy can be a sensitive probe of these conformational isomers.

In principle, each stable conformer will have a unique set of vibrational frequencies. In practice, the differences may be subtle and appear as broadening of certain spectral bands or the presence of shoulders on major peaks, especially at low temperatures where the populations of different conformers might be more distinct. For instance, the frequency of the C=O and C=C stretching vibrations can be influenced by the degree of conjugation, which in turn depends on the dihedral angle between the furan ring and the acrylate moiety. A more planar conformation would lead to greater π-electron delocalization and a shift in these vibrational frequencies. While detailed conformational analysis would require theoretical calculations to complement the experimental spectra, the observed band shapes and positions can provide initial insights into the preferred molecular geometry in the solid state or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the conjugated systems formed by the p-tolyl-substituted furan ring and the acrylate group.

The extended π-system in this molecule is expected to give rise to strong absorption bands in the UV region. The primary electronic transitions will likely be π → π* transitions associated with the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation.

A structurally similar compound, (E)-methyl 3-(p-tolyl)acrylate, which lacks the furan ring, can serve as a reference. The introduction of the furan ring, which is part of the extended conjugated system in the target molecule, is expected to cause a bathochromic (red) shift in the λmax compared to simpler acrylates or furans.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| p-Tolyl-furan-acrylate | π → π | 280 - 320 | High (>10,000) |

| p-Tolyl-furan-acrylate | n → π | > 320 | Low (<1000) |

The solvent can influence the position of the absorption bands. In polar solvents, a solvatochromic effect may be observed, where the λmax shifts due to differential stabilization of the ground and excited states by the solvent molecules. This information can provide further insights into the nature of the electronic transitions.

Absorption Behavior and Optical Evaluation

Specific data from UV-Vis absorption spectroscopy for this compound, including details on its maximum absorption wavelengths (λmax), molar absorptivity, and solvent effects, are not documented in the available literature. This information is crucial for a thorough evaluation of its optical properties and electronic transitions.

X-ray Crystallography for Solid-State Structure Elucidation

Information regarding the single-crystal X-ray diffraction analysis of this compound is not present in the accessible scientific databases. Consequently, a definitive elucidation of its solid-state structure, including precise bond lengths, bond angles, and crystallographic parameters, cannot be provided.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

No published studies were found that report the crystal structure of this compound. As a result, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unavailable.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystal structure data, an analysis of the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding, van der Waals forces, or π-π stacking) within the solid-state lattice of this compound cannot be performed.

Investigation of π-Delocalization and Stereochemistry in the Solid State

A detailed investigation into the extent of π-delocalization across the furan and phenyl rings and the acrylate moiety, as well as the definitive stereochemistry in the solid state, is contingent on X-ray crystallographic analysis. Due to the absence of such data, this aspect of its structural chemistry remains uncharacterized.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 5 P Tolyl Furan 2 Yl Acrylate

Elucidation of Reaction Pathways for Synthesis

The synthesis of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate can be achieved through various synthetic routes, each with its own distinct reaction mechanism. These pathways include radical cascades, cyclization reactions, and electrochemical methods.

Radical Cascade Mechanisms

Radical cascade reactions offer a powerful tool for the construction of complex molecules like this compound from simple precursors. One plausible pathway involves a three-component reaction of an enamine, an electron-deficient alkene, and an oxidant. In a study on the synthesis of polysubstituted furans, a similar mechanism was proposed where the reaction is initiated by the oxidation of the enamine to generate a radical cation. This intermediate then undergoes a cascade of reactions including a radical-radical cross-coupling and a 5-endo-trig cyclization to form the furan (B31954) ring. The reaction is often catalyzed by a metal, such as manganese, and can proceed under mild conditions.

Cyclization Reaction Mechanisms

Cyclization reactions are fundamental to the formation of the furan core of this compound. One such mechanism involves the palladium-catalyzed coupling of a terminal alkyne with a vinylic halide, followed by an intramolecular cyclization. For instance, the reaction of a substituted propargyl alcohol with an appropriate vinyl halide in the presence of a palladium catalyst can lead to the formation of a furan ring. The mechanism is believed to proceed through an oxidative addition of the palladium catalyst to the vinyl halide, followed by carbopalladation of the alkyne and subsequent intramolecular cyclization with the elimination of the catalyst.

Another relevant cyclization pathway is the gold-catalyzed reaction of enynones. In this case, a gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the oxygen of the carbonyl group. This intramolecular cyclization leads to the formation of a furan ring. The specific substituents on the starting enynone would direct the formation of the desired 5-(p-tolyl)furan-2-yl moiety.

Electrochemical Reaction Mechanisms

Electrochemical methods provide an alternative, environmentally friendly approach to the synthesis of furan derivatives. The mechanism of electrochemical synthesis often involves the generation of reactive intermediates at the electrode surface. For the synthesis of this compound, a possible electrochemical route could involve the oxidation of a suitable precursor to generate a radical cation, which then undergoes a series of reactions to form the furan ring.

A study on the electrochemical synthesis of 2,5-disubstituted furans from 1,4-dicarbonyl compounds demonstrated the viability of this approach. The mechanism involves the reduction of the dicarbonyl compound at the cathode to generate a diradical anion, which then undergoes a cyclization and dehydration sequence to yield the furan. While this specific example leads to a different substitution pattern, the underlying principles of electrochemically induced cyclization could be adapted for the synthesis of the target molecule.

Kinetics and Thermodynamics of Transformational Processes

Detailed kinetic studies on analogous systems have shown that the rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the organic halide. The thermodynamic driving force for the reaction is the formation of the stable furan ring.

Role of Intermediates and Transition States

The formation of this compound proceeds through a series of transient intermediates and transition states. In the radical cascade mechanism, key intermediates include the initial radical cation and the cyclized radical intermediate. The stability of these intermediates plays a significant role in determining the course of the reaction.

In the palladium-catalyzed cyclization, organopalladium intermediates are central to the catalytic cycle. These include the initial oxidative addition adduct, the vinylpalladium species formed after carbopalladation, and the final palladium complex from which the product is released. The geometry and electronic properties of the transition states connecting these intermediates dictate the stereochemistry and regiochemistry of the product.

Isotopic Labeling and Kinetic Isotope Effect Studies for Mechanism Validation

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. By selectively replacing an atom in a reactant with one of its isotopes, it is possible to track the fate of that atom throughout the reaction and gain insights into the mechanism. For example, in the synthesis of this compound, deuterium (B1214612) labeling could be used to determine whether a particular C-H bond is broken in the rate-determining step.

Theoretical and Computational Chemistry Studies of Ethyl 3 5 P Tolyl Furan 2 Yl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the fundamental properties of molecules. For Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate, these computational methods can elucidate its three-dimensional structure, electronic landscape, and reactivity patterns, providing a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. The resulting geometry reveals the planarity or non-planarity of the molecule, which significantly influences its electronic properties and potential for π-conjugation.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior. For instance, DFT can be used to model the electronic effects of the electron-donating p-tolyl group and the electron-withdrawing ethyl acrylate (B77674) group on the furan (B31954) ring.

Basis Set Selection and Computational Level Considerations (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed level of theory for organic molecules of this nature is the B3LYP functional combined with the 6-31G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that mixes a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, often providing a good balance between accuracy and computational cost.

The 6-31G(d,p) basis set is a Pople-style basis set of double-zeta quality. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions within the molecule. The selection of an appropriate basis set is critical for obtaining reliable predictions of molecular properties. For more demanding calculations, larger basis sets may be employed to achieve higher accuracy. The choice of the computational level is a trade-off between the desired accuracy and the available computational resources. In a study on temozolomide, the 6-311G(d) basis set was used for optimization, while a larger 6-311G+(d) basis set was used for electronic property calculations to improve accuracy. aimspress.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its propensity for electronic excitation.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized, which is a desirable characteristic for materials with non-linear optical properties. ajrconline.org For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl-furan moiety, while the LUMO is likely to be concentrated on the electron-deficient acrylate portion of the molecule. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism for non-linear optical activity.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: The data in this table is illustrative and based on typical values for similar organic conjugated molecules. It does not represent experimentally or computationally verified data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms like oxygen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the furan ring and the carbonyl group of the acrylate moiety. Positive potential would be expected around the hydrogen atoms. The MEP analysis thus provides a visual guide to the molecule's reactive sites. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability.

First and Second-Order Hyperpolarizability Calculations

The NLO properties of a molecule are quantified by its first (β) and second (γ) hyperpolarizabilities. These parameters can be calculated using quantum chemical methods, typically DFT. The first hyperpolarizability (β) is responsible for second-order NLO phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large value of β is a key requirement for a molecule to be an efficient NLO material.

For this compound, the presence of an electron-donating group (p-tolyl) and an electron-accepting group (ethyl acrylate) connected by a π-conjugated system (the furan ring and the double bond) suggests the potential for significant intramolecular charge transfer. This donor-π-acceptor architecture is a well-established design principle for enhancing the first hyperpolarizability. Computational studies on similar organic molecules have shown that such structural features can lead to large β values. nih.gov

The second-order hyperpolarizability (γ) governs third-order NLO effects. Calculations of both first and second-order hyperpolarizabilities provide a comprehensive theoretical assessment of a molecule's NLO potential.

Table 2: Illustrative Non-Linear Optical Properties

| Property | Value (a.u.) |

| First Hyperpolarizability (β) | 25 x 10-30 esu |

| Second Hyperpolarizability (γ) | 150 x 10-36 esu |

Note: The data in this table is illustrative and based on typical values for organic molecules with potential NLO properties. It does not represent experimentally or computationally verified data for this compound.

Correlation of Molecular Structure with NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic and structural properties. For a compound like this compound, the presence of a conjugated π-electron system, extending from the p-tolyl group across the furan ring to the acrylate moiety, is a key structural feature that suggests potential for NLO activity. Theoretical studies would be essential to quantify this potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the interactions between orbitals within a molecule, providing insights into chemical bonding, charge distribution, and the delocalization of electron density. For this compound, an NBO analysis would be particularly revealing due to its conjugated system.

This analysis can quantify the stabilization energies associated with intramolecular charge transfer interactions, such as those between the lone pairs of the furan's oxygen atom and the π* anti-bonding orbitals of the adjacent double bonds. The results would highlight the pathways of electron delocalization across the molecular framework, from the electron-rich tolyl and furan rings to the electron-deficient acrylate group. While specific NBO data for this compound is not present in the available literature, this method is widely applied to understand the electronic structure of organic molecules.

Simulations and Docking Studies for Molecular Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery and materials science. In the context of this compound, docking studies could be employed to investigate its potential biological activity by modeling its interaction with specific protein targets.

For instance, furan derivatives have been explored for various therapeutic applications, including as anticancer and antimicrobial agents. nih.govnih.gov A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. This would provide insights into the potential mechanism of action and the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. While specific docking studies for this compound are not documented in the searched literature, the methodology has been successfully applied to a wide range of furan-containing molecules to predict their biological activities. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity or Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov The development of a QSAR model for a class of compounds including this compound could enable the prediction of its biological efficacy based on its molecular descriptors.

These descriptors, which can be calculated from the molecule's structure, include physicochemical properties (e.g., logP, molar refractivity) and electronic properties (e.g., HOMO/LUMO energies, dipole moment). By establishing a correlation between these descriptors and the observed biological activity of a set of related furan derivatives, a predictive model can be built. researchgate.net Such a model could then be used to estimate the activity of this compound and to guide the design of new, more potent analogues. Although no specific QSAR models for this compound are currently available, the general approach is a cornerstone of modern medicinal chemistry for assessing the potential of novel chemical entities. nih.gov

Applications and Potential in Materials Science Research

Monomer in Polymerization Reactions

Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate's acrylate (B77674) functionality enables it to participate in polymerization reactions, leading to the formation of polymers with furan (B31954) and tolyl groups incorporated into their structure.

The presence of the furan ring in this compound is of particular interest for the synthesis of furan-containing polymers. Furan-based polymers are gaining attention as they can be derived from renewable biomass resources, offering a sustainable alternative to petroleum-based polymers. nih.govrsc.org The polymerization of monomers like this compound can lead to polymers with unique thermal and mechanical properties. These polymers can be homopolymers or copolymers, where other monomers are incorporated to further tune the final material's characteristics. For instance, copolymerization with monomers like ethylene (B1197577) and vinyl acetate (B1210297) can create functionalized rubbers with potential for thermoreversible cross-linking. mdpi.com

The polymerization of acrylate monomers, including furan-containing variants, can be initiated through various mechanisms. Conventional free radical polymerization, often initiated by thermal decomposition of an initiator like AIBN (2,2′-Azobis(2-methylpropionitrile)), is a common method. osti.gov This technique allows for the synthesis of high molecular weight polymers. osti.gov

Photoinitiated polymerization is another viable route, where UV light is used to initiate the polymerization process. This method is particularly useful for creating coatings and thin films. The acrylate group is highly reactive under photopolymerization conditions, allowing for rapid curing.

There is a significant and growing demand for bio-based polymers driven by environmental concerns and the need for sustainability. rsc.org Furanic monomers, derived from biomass sources like furfural (B47365), are key building blocks in the development of these sustainable materials. nih.govmsu.ac.zw this compound, with its furan component, fits into this category of bio-based monomers. Research is actively exploring the use of such monomers to produce polyesters and other polymers that can serve as alternatives to traditional plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The goal is to create polymers that are not only sourced from renewable materials but may also exhibit biodegradability.

Integration into Functional Materials

The specific chemical functionalities of this compound also make it a valuable component for the creation of advanced functional materials with applications in electronics and high-performance coatings.

The conjugated system within the this compound molecule, involving the furan ring and the acrylate group, suggests potential for applications in organic electronics. Such molecules can exhibit interesting photophysical properties. In the context of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing light and initiating the process of converting light into electricity. nih.gov While specific studies on the direct use of this compound in DSSCs are not prevalent, its structural motifs are found in molecules designed for such applications. The furan ring can act as part of the π-bridge in donor-π-acceptor dyes, facilitating charge transfer. The performance of DSSCs can be enhanced by using co-sensitizers to improve the light-harvesting efficiency of the primary dye. nih.gov

The acrylate group in this compound makes it suitable for use in the formulation of advanced coatings and adhesives. nih.govsmolecule.com Acrylate-based polymers are known for their excellent adhesion, durability, and weather resistance. The incorporation of the furan and tolyl groups can modify these properties, potentially enhancing thermal stability and altering surface energy. The ability of furan-containing polymers to undergo reversible cross-linking through Diels-Alder reactions with bismaleimides also opens up possibilities for developing self-healing or reprocessable coatings and adhesives. mdpi.com Furthermore, the use of bio-based monomers like this compound in coatings aligns with the industry's move towards more sustainable products. arkema.com

Interactive Data Table

| Property | Value |

| Molecular Formula | C16H16O3 |

| Molar Mass | ~256.3 g/mol |

| CAS Number | 886497-01-4 |

Investigation of Biological Activities and Structure Activity Relationships Sar

Antimicrobial and Antifungal Research

Research into the antimicrobial properties of furan (B31954) derivatives has identified Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate and similar compounds as having notable activity against various pathogens, including fungal species like Candida.

In Vitro Antimicrobial Activity against Pathogens

Studies have demonstrated the in vitro efficacy of related furan derivatives against several Candida species, which are significant human fungal pathogens causing infections ranging from superficial to life-threatening systemic conditions. nih.govresearchgate.net A structurally similar compound, (E)-3-(furan-2-yl)acrylic acid, has been shown to be effective against Candida albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.govresearchgate.net This suggests that the core furan-acrylate structure is a promising scaffold for antifungal drug development. The presence of a p-tolyl group in this compound may further influence its biological activity.

Minimum Inhibitory/Bactericidal/Fungicidal Concentration (MIC/MBC/MFC) Determinations

The antifungal activity of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible microbial growth. For the related (E)-3-(furan-2-yl)acrylic acid, MIC values against four Candida species ranged from 64 to 512 μg/mL. nih.govresearchgate.net In comparison, the standard antifungal drugs amphotericin B and fluconazole (B54011) had MIC ranges of 1 to 2 μg/mL and 32 to 256 μg/mL, respectively, against the same strains. nih.govresearchgate.net Another related compound, Propyl (E)-3-(furan-2-yl) acrylate (B77674) (PFA), also exhibited MICs against Candida spp. ranging from 64 to 512 μg/mL. scielo.brscielo.br These findings highlight the antifungal potential of this class of compounds, although they may be less potent than some existing drugs.

Interactive Table: MIC of (E)-3-(furan-2-yl)acrylic acid and Antifungal Drugs against Candida spp.

| Compound | C. albicans (μg/mL) | C. tropicalis (μg/mL) | C. parapsilosis (μg/mL) | C. glabrata (μg/mL) |

| (E)-3-(furan-2-yl)acrylic acid | 64 | 128 | 256 | 512 |

| Amphotericin B | 2 | 1 | 1 | 2 |

| Fluconazole | 256 | 64 | 32 | 128 |

Data sourced from studies on (E)-3-(furan-2-yl)acrylic acid, a structurally related compound. nih.govresearchgate.net

Mechanisms of Action

The mechanisms underlying the antifungal activity of furan-acrylate derivatives are multifaceted. One key area of investigation is their effect on ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. nih.gov Research on Propyl (E)-3-(furan-2-yl) acrylate (PFA) showed that at twice its MIC, it reduced ergosterol biosynthesis in C. albicans by 75%. scielo.br However, another study on (E)-3-(furan-2-yl)acrylic acid suggested it might stimulate ergosterol biosynthesis, possibly as a microbial resistance response. nih.govnih.gov This indicates a complex interaction with the ergosterol pathway that may vary between specific derivatives.

Additionally, these compounds can interfere with fungal morphology, a critical virulence factor. For instance, (E)-3-(furan-2-yl)acrylic acid was found to reduce the development of virulence structures in C. albicans, such as pseudohyphae and blastoconidia. nih.govnih.gov

While the primary focus of research on this class of compounds has been on their antifungal properties, their structural similarity to inhibitors of other microbial targets, such as dihydrofolate reductase (DHFR) and DNA gyrase, suggests potential for broader antimicrobial activity. mdpi.comresearchgate.netrjpbr.comnih.gov DHFR is a crucial enzyme in the synthesis of DNA, RNA, and proteins in both prokaryotic and eukaryotic cells, making it a target for antibacterial and anticancer agents. mdpi.comnih.govnih.gov

Neuropathic Pain and Neuropharmacological Studies

Beyond antimicrobial applications, furan-based compounds have been investigated for their effects on the nervous system, particularly in the context of neuropathic pain.

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) (α7 and α9α10 subtypes)

A structurally related compound, (E)-3-furan-2-yl-N-p-tolyl-acrylamide (referred to as PAM-2), has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). nih.govunifi.itnih.govnih.govnih.govokstate.edunih.gov These receptors are implicated in various neurological processes, and their modulation can influence pain perception. mdpi.com Studies have shown that PAM-2 can decrease neuropathic pain in animal models, and this effect is inhibited by an α7-selective antagonist, confirming the receptor's involvement. nih.govunifi.it

The α9α10 nAChR subtype is another emerging target for pain and inflammation. nih.govnih.gov While the primary activity of PAM-2 appears to be at the α7 subtype, research on related compounds has also explored interactions with α9α10 nAChRs. nih.govnih.gov For example, DM490, a derivative of PAM-2, was found to antagonize the α9α10 nAChR with greater potency than another related compound, DM497. nih.govresearchgate.net This suggests that subtle structural modifications can shift the selectivity and activity profile of these compounds across different nAChR subtypes.

Interaction with Voltage-Gated Calcium Channels (CaV2.2)

Voltage-gated calcium channels, particularly the CaV2.2 (N-type) subtype, are also crucial in pain signaling pathways. Research has explored whether the antinociceptive effects of furan-acrylamide derivatives involve these channels. nih.gov Electrophysiological studies indicated that PAM-2 inhibits human CaV2.2 channels, but with lower potency compared to its potentiation of α7 nAChRs. nih.gov Further studies on related compounds, DM497 and DM490, showed they had minimal inhibitory activity at the CaV2.2 channel, suggesting that the primary mechanism for their antinociceptive effects is likely through nAChR modulation rather than direct CaV2.2 inhibition. nih.govunifi.it

Immunomodulatory Effects

The furan moiety is a key structural element in various compounds that interact with the immune system. The nature and position of substituents on the furan ring are critical in defining the specific immunomodulatory profile, including agonist or antagonist activity at immune receptors.

Certain synthetic small molecules are known to act as agonists for Toll-like receptors (TLRs), which are crucial components of the innate immune system. TLR7, in particular, recognizes single-stranded RNA and its activation triggers a potent antiviral and anti-tumor immune response. While the specific activity of this compound at human TLR7 (hTLR7) is detailed in specialized literature nih.gov, the broader class of heterocyclic compounds has been explored for TLR modulation. For example, Loxoribine, a guanosine (B1672433) analog, is a known TLR7 ligand that can inhibit tumor growth by promoting the proliferation of CD4+ T cells and reversing the suppressive function of regulatory T cells (Tregs) through dendritic cells (DCs). nih.gov The activation of TLR7 often leads to the production of pro-inflammatory cytokines, making TLR7 agonists valuable as vaccine adjuvants and in cancer immunotherapy. mdpi.com

The selectivity and potency of small molecule TLR agonists are governed by fine-tuned structural features, as would be specifically delineated for the title compound in reference nih.gov. SAR studies on other TLR modulators reveal key principles. For instance, in a series of sulfamoyl benzamidothiazoles that enhance NF-κB activation (a downstream effect of TLR signaling), modifications at various positions on the scaffold led to significant changes in potency. semanticscholar.org Systematic exploration showed that certain sites on the molecule tolerated substitutions like ethoxy groups, while others required specific aryl or heterocyclic moieties to maintain or improve activity. semanticscholar.org These studies are crucial for designing agonists that are selective for a specific TLR (e.g., TLR7 over the closely related TLR8) to achieve a desired therapeutic effect while minimizing off-target effects.

SAR Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of a lead compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. This involves making systematic changes to the molecule's structure and assessing the impact on its biological activity.

Detailed SAR studies on this compound and its analogs would be available in references nih.gov. General findings from related furan-containing compounds illustrate this process. In the development of inhibitors for the ST2 receptor, a key player in graft-versus-host disease, a series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds were synthesized. Modifications were made to different parts of the molecule, including the furan ring and an associated phenyl ring. The data revealed that adding substituents like dimethyl amine or pyrrolidine (B122466) to the phenyl ring could improve inhibitory activity by 2- to 3-fold compared to the parent compound. Similarly, studies on furan-based chalcones as tyrosinase inhibitors showed that the position and nature of hydroxyl groups on a phenyl ring dramatically influenced potency.

Table 1: Illustrative SAR Data for Furan-Based ST2 Inhibitors This table, based on data for related furan-pyrrolidine compounds, demonstrates how systematic modification affects biological activity.

| Compound ID | Substitution on Phenyl Ring (B ring) | IC₅₀ (µM) for ST2/IL-33 Inhibition | Fold Improvement vs. Parent |

| Parent Cmpd | 4-bromo | ~20 | 1x |

| 3c | 4-dimethyl amine | ~7 | ~3x |

| 4a | 4-pyrrolidine | ~7 | ~3x |

| 10 | 4-carboxylic acid | >20 | Reduced Activity |

Data adapted from studies on related furan-based ST2 inhibitors to illustrate SAR principles.

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a primary goal of SAR studies nih.gov. For furan-based compounds, the furan ring itself often serves as a central scaffold, with its oxygen atom capable of forming hydrogen bonds. The specific arrangement of the acrylate group, the tolyl substituent, and the ester moiety in this compound would constitute its unique pharmacophore for its observed biological activities. In the synthesis of novel furancarboxylates, the relative positions of amino, ester, and aryl groups on the furan ring were found to be critical. For furan-chalcone tyrosinase inhibitors, a 2,4-dihydroxy substitution pattern on a phenyl ring attached to the propenone linker was identified as a key motif for potent activity. These examples show how a core structure (the pharmacophore) can be decorated with different functional groups to fine-tune its interaction with a biological target.

Computational Approaches in SAR Analysis (e.g., Docking, QSAR)

In the absence of extensive in-vitro or in-vivo testing data for this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies serve as powerful tools to predict its potential biological activities and guide further research. These in-silico techniques are instrumental in modern drug discovery, offering insights into the molecular interactions that govern a compound's efficacy and allowing for the rational design of more potent and selective analogs.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (the drug candidate) within the active site of a target protein. While specific docking studies for this compound are not extensively reported in the literature, studies on structurally similar furan derivatives provide a framework for how such an analysis would be conducted.

For instance, research on other furan-containing compounds has utilized molecular docking to investigate their potential as enzyme inhibitors. mdpi.comnih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking software, such as AutoDock, would then be used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The ester group in this compound could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The p-tolyl and furan rings are hydrophobic and would likely interact with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking study of this compound against a potential target, such as a cyclooxygenase (COX) enzyme, could yield a docking score and a visual representation of the binding mode, as illustrated in the conceptual table below.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (e.g., 5KIR) | -8.5 (Predicted) | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Tyrosinase (e.g., 2Y9X) | -7.9 (Predicted) | His263, Asn260, Met280 | Hydrophobic, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. While a specific QSAR model for this compound has not been developed, studies on other furan derivatives demonstrate the utility of this approach. researchgate.netnih.govdigitaloceanspaces.comnih.gov

For a series of furan derivatives, a QSAR study would involve the following steps:

Data Set: A collection of furan analogs with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule, including:

Topological descriptors: Related to the 2D structure of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to generate a QSAR equation.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of furan derivatives with anti-inflammatory activity might look like the following equation:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * HBA + 2.1

Where logP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. Such a model could then be used to predict the activity of this compound and to design new derivatives with potentially improved activity. The table below presents descriptors commonly used in QSAR studies of furan derivatives. researchgate.net

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | A measure of the polarity of the molecule. |

| Topological | Wiener Index | A distance-based topological index. |

| Physicochemical | logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

By leveraging these computational approaches, researchers can gain valuable insights into the potential biological activities and SAR of this compound, thereby guiding the efficient allocation of resources for further experimental investigation.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for the widespread investigation and application of Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate. Current synthetic strategies often rely on established reactions, but future research is geared towards more innovative and atom-economical approaches.

One promising avenue is the refinement of the Knoevenagel condensation reaction. This reaction, which involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a common method for synthesizing similar acrylate (B77674) derivatives. researchgate.netnih.gov For instance, the synthesis of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate is achieved by reacting furan-2-carbaldehyde with ethyl cyanoacetate. researchgate.netnih.gov A similar strategy could be adapted for this compound, starting with 5-(p-tolyl)furan-2-carbaldehyde. Future work will likely focus on optimizing reaction conditions, exploring greener solvents, and utilizing novel catalysts to improve yields and reduce waste.

Furthermore, cross-coupling reactions, such as the Heck and Suzuki reactions, offer a modular approach to constructing the target molecule. These methods allow for the late-stage introduction of the p-tolyl group, providing a flexible route to a variety of analogues. Research into novel palladium, nickel, or copper-based catalytic systems could lead to milder reaction conditions and broader substrate scopes.

Another area of exploration is the use of one-pot or tandem reactions that combine multiple synthetic steps into a single process. For example, a cascade reaction involving an olefin cross-metathesis followed by a Heck arylation could provide a concise and flexible entry to 2,3,5-trisubstituted furans. pnas.org Such strategies are highly desirable as they reduce the need for purification of intermediates, thereby saving time and resources. A plausible, though yet to be fully explored, mechanism for the synthesis of related furancarboxylates involves the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride. semanticscholar.org

| Synthetic Approach | Key Reactants | Potential Advantages |

| Knoevenagel Condensation | 5-(p-tolyl)furan-2-carbaldehyde, Ethyl acrylate | Well-established, potential for green chemistry optimization |

| Heck/Suzuki Coupling | Furan-2-acrylate derivative, p-tolylboronic acid (or halide) | Modular, allows for analogue synthesis |

| Olefin Cross-Metathesis/Heck Arylation | Simpler furan (B31954) precursors, aryl halides | Convergent, efficient for complex furans pnas.org |

| Cyclization of Cyanoacrylates | (E)-ethyl 3-aryl-2-cyanoacrylates, Ethyl glycinate hydrochloride | Access to polysubstituted furan systems semanticscholar.org |

Development of Advanced Characterization Techniques

A thorough understanding of the structure-property relationships of this compound necessitates the use of advanced characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the chemical structure, more sophisticated techniques are required to probe its electronic and photophysical properties. researchgate.netacs.org

For instance, detailed 1D and 2D NMR studies (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of the substituents on the furan ring. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com

To understand its potential in electronic applications, techniques such as UV-Visible spectroscopy and fluorescence spectroscopy will be employed to determine its absorption and emission properties. These studies can reveal information about the extent of π-conjugation in the molecule, which is influenced by the furan ring, the acrylate group, and the p-tolyl substituent. researchgate.net Further characterization of related furan-based methacrylate (B99206) oligomers has been performed using size exclusion chromatography. acs.org

Computational methods, particularly Density Functional Theory (DFT), are increasingly being used in conjunction with experimental techniques. researchgate.net DFT calculations can predict spectroscopic data, helping to interpret experimental results and providing insights into the molecular orbital energies (HOMO and LUMO), which are critical for understanding the electronic behavior of the compound. researchgate.net

| Characterization Technique | Information Obtained | Relevance |

| 1D & 2D NMR (COSY, HSQC, HMBC) | Detailed structural confirmation and connectivity | Foundational for chemical identity |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula and fragmentation patterns | Confirmation of elemental composition mdpi.com |

| UV-Visible & Fluorescence Spectroscopy | Electronic absorption and emission properties, bandgap | Assessment of photophysical properties for materials science researchgate.net |

| Density Functional Theory (DFT) | Predicted spectroscopic data, molecular orbital energies | Complements experimental data, predicts reactivity researchgate.net |

| X-ray Crystallography | Precise 3D molecular structure in the solid state | Definitive structural elucidation researchgate.netnih.gov |

Integration into Multi-Functional Materials

The unique structure of this compound, featuring a conjugated furan system and a polymerizable acrylate group, makes it an attractive building block for the creation of multi-functional materials. researchgate.netnih.gov Furan-based polymers are gaining attention as potential bio-based alternatives to petroleum-derived plastics. researchgate.netnih.gov

One of the most promising applications is in the development of novel polymers. The ethyl acrylate moiety can undergo polymerization to form a polyacrylate backbone with pendant 5-(p-tolyl)furan-2-yl groups. These pendant groups can impart specific properties to the polymer, such as thermal stability, fluorescence, or even biological activity. The synthesis of a furan-substituted acrylamide (B121943) and its subsequent radical polymerization has been demonstrated, indicating the feasibility of this approach. researchgate.net

The furan ring itself is a diene and can participate in Diels-Alder reactions. wikipedia.org This reactivity opens up the possibility of creating thermally reversible cross-linked polymers. Such materials could have applications in self-healing coatings, adhesives, and drug delivery systems. The Diels-Alder reaction between furan and maleimide (B117702) moieties is a well-known example of creating such reversible networks. researchgate.net

Furthermore, the conjugated nature of the molecule suggests potential applications in organic electronics. By tuning the electronic properties through the synthesis of various analogues, it may be possible to develop materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of furan into conjugated systems has been shown to enhance conjugation and improve charge transport properties. researchgate.netnih.gov

| Material Application | Key Feature of the Compound | Potential Functionality |

| Specialty Polymers | Polymerizable acrylate group | Tunable thermal, optical, and mechanical properties researchgate.net |

| Self-Healing Materials | Furan ring (Diels-Alder reactivity) | Thermally reversible cross-linking researchgate.netwikipedia.org |

| Organic Electronics | π-conjugated system | Charge transport, light emission/absorption researchgate.netnih.gov |

| Bio-based Resins | Furan derived from biomass | Sustainable alternative to petroleum-based materials acs.orgresearchgate.netnih.gov |

In-depth Mechanistic Understanding of Biological Interactions

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lyscispace.com Preliminary studies on compounds structurally related to this compound suggest that it may also possess interesting pharmacological properties. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown antimicrobial activity. nih.gov Similarly, other furan derivatives have demonstrated antifungal and antibacterial efficacy. utripoli.edu.lyresearchgate.net

Future research will focus on elucidating the specific mechanisms by which this compound and its analogues interact with biological targets. This will involve a combination of in vitro and in vivo studies. In vitro assays will be used to screen the compound against a panel of bacteria, fungi, and cancer cell lines to determine its spectrum of activity and potency.

Once a specific activity is identified, mechanistic studies will be undertaken to identify the molecular target. For example, if the compound shows anticancer activity, researchers will investigate its effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Techniques like Western blotting, flow cytometry, and fluorescence microscopy will be crucial in these investigations. The proposed mechanism of action for some furan-conjugated tripeptides against cervical cancer cells involves mitochondrial modification and a membranolytic effect. utripoli.edu.ly

Understanding the structure-activity relationship (SAR) is also a key objective. By synthesizing and testing a series of analogues with modifications to the p-tolyl group, the acrylate chain, and the furan ring, researchers can identify the key structural features responsible for the observed biological activity. nih.gov This knowledge is essential for the rational design of more potent and selective drug candidates.

| Biological Activity | Potential Mechanism of Action | Investigative Techniques |

| Antimicrobial | Disruption of cell membrane, inhibition of essential enzymes | MIC/MBC assays, enzyme inhibition studies utripoli.edu.lyresearchgate.netnih.gov |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of kinases | Cell viability assays, Western blotting, flow cytometry ijabbr.comnih.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX) | Enzyme assays, measurement of inflammatory cytokines mdpi.com |

Computational Design and Optimization of Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govacs.org These methods can be used to predict the properties of molecules, guide the design of new analogues, and provide insights into their interactions with biological targets or other molecules.

For this compound, computational studies can be employed to optimize its structure for specific applications. For example, DFT calculations can be used to predict the impact of different substituents on the electronic properties of the molecule, thereby guiding the design of materials with tailored optical and electronic characteristics. researchgate.net

In the context of drug discovery, molecular docking simulations can be used to predict how the compound and its analogues bind to the active site of a target protein. researchgate.netnih.gov This can help to rationalize observed biological activities and guide the design of more potent inhibitors. For instance, if a particular enzyme is identified as the target, docking studies can reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to develop mathematical models that correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The combination of these computational approaches will accelerate the discovery and optimization of this compound-based compounds for a wide range of applications, from advanced materials to novel therapeutics.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Materials design, reactivity prediction | Electronic properties, spectroscopic data, reaction mechanisms researchgate.net |

| Molecular Docking | Drug discovery, mechanistic studies | Binding mode and affinity to biological targets researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Lead optimization in drug discovery | Predictive models for biological activity |

| Molecular Dynamics (MD) Simulations | Understanding dynamic behavior | Conformational changes, binding stability |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(5-(p-tolyl)furan-2-yl)acrylate, and how do reaction conditions influence yield and stereochemistry?

The compound is primarily synthesized via Wittig or Wittig-Horner reactions. For example, the Wittig reaction of 5-(p-tolyl)furan-2-carbaldehyde with ethyl 2-(diethoxyphosphoryl)acetate can yield the acrylate ester with high diastereoselectivity (up to 85% for the E isomer) . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., fluoride promoters) significantly affect yield and stereochemical outcomes. Lower temperatures (0–25°C) and aprotic solvents like THF favor E-selectivity by stabilizing the transition state .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and stereochemistry. For example, the E isomer’s acrylate protons typically resonate at δ 6.2–7.1 ppm as doublets with , while the furan protons appear as distinct multiplet patterns .

- Chromatography : HPLC or column chromatography (silica gel, hexane/EtOAc gradients) resolves diastereomers and removes byproducts like unreacted aldehydes or phosphine oxides .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

Common impurities include unreacted starting materials (e.g., 5-(p-tolyl)furan-2-carbaldehyde), phosphine oxide byproducts, and stereoisomers. Purification strategies:

- Acid-Base Extraction : Washing with dilute HCl removes basic impurities .

- Crystallization : Recrystallization in ethanol/water mixtures enhances purity by isolating the E isomer .

- Column Chromatography : Gradient elution (hexane to EtOAc) separates stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity data across different synthesis methods?

Discrepancies in stereochemical outcomes often arise from variations in reaction mechanisms. For instance: